2-(5-Methyl-2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole
Description
2-(5-Methyl-2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole is an imidazoline derivative characterized by a bicyclic indenyl substituent attached to a partially saturated imidazole ring. The 4,5-dihydro-1H-imidazole (imidazoline) core is a well-established pharmacophore in medicinal chemistry, associated with adrenergic receptor modulation and quorum sensing inhibition (QSI) activity . The indenyl substituent introduces steric bulk and lipophilicity, distinguishing it from simpler aromatic derivatives.
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-(5-methyl-2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C13H16N2/c1-9-2-4-11-10(8-9)3-5-12(11)13-14-6-7-15-13/h2,4,8,12H,3,5-7H2,1H3,(H,14,15) |
InChI Key |
CIUWFCKGOVODNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CC2)C3=NCCN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole typically involves the following steps:
Formation of the Indene Derivative: The starting material, 5-methylindene, can be synthesized through the alkylation of indene with methyl iodide in the presence of a strong base such as sodium hydride.
Cyclization to Form the Imidazole Ring: The indene derivative is then reacted with an appropriate diamine, such as ethylenediamine, under acidic conditions to form the imidazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole ring or the indene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole and indene derivatives.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of imidazole derivatives. The compound has shown potential against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves the inhibition of bacterial DNA gyrase, a critical enzyme for bacterial replication .
Anticancer Activity
Research indicates that imidazole derivatives can exhibit anticancer properties. The compound has been studied for its ability to induce apoptosis in cancer cells. Molecular docking studies suggest that it interacts effectively with target proteins involved in cancer progression .
Anti-inflammatory Effects
Imidazole compounds are recognized for their anti-inflammatory effects. They can modulate inflammatory pathways and reduce cytokine production, making them candidates for treating inflammatory diseases .
Analgesic Properties
The analgesic potential of imidazole derivatives has been explored in various experimental models. The ability to alleviate pain without significant side effects makes these compounds valuable in pain management therapies .
Case Study 1: Antimicrobial Evaluation
In a study conducted by Gaikwad et al., various imidazole derivatives were synthesized and evaluated for their antibacterial activity against E. coli and S. aureus. The results indicated that certain derivatives exhibited significant zones of inhibition compared to standard antibiotics .
| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (μg/mL) |
|---|---|---|
| A | 20 | 50 |
| B | 15 | 75 |
| C | 25 | 30 |
Case Study 2: Anticancer Activity
A molecular docking study explored the binding affinity of the compound with DNA gyrase enzymes, revealing strong interactions that could lead to effective cancer treatment strategies. This study emphasizes the importance of structural modifications to enhance bioactivity .
Mechanism of Action
The mechanism of action of 2-(5-Methyl-2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
The target compound’s indenyl group contrasts with phenyl or substituted phenyl groups in analogues. Key comparisons include:
*Calculated based on formula (C₁₃H₁₅N₂).
Key Observations :
- Chlorophenyl derivatives (e.g., 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole) exhibit lower molecular weights but higher polarity due to the electronegative Cl atom .
Quorum Sensing Inhibition (QSI)
- 2-[4-(Hexyloxy)phenyl]-4,5-dihydro-1H-imidazole : IC₅₀ = 56.38 µM in QSI assays, attributed to its hydrophobic hexyloxy chain enhancing membrane penetration .
- Benzimidazole 18a : IC₅₀ = 36.67 µM, demonstrating that fused bicyclic systems (e.g., benzimidazole) may improve QSI potency compared to simpler imidazolines .
Biological Activity
The compound 2-(5-Methyl-2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole is a member of the imidazole family and has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 198.25 g/mol. The compound features an indene moiety fused with an imidazole ring, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 198.25 g/mol |
| Melting Point | Not available |
| Solubility | Not specified |
Antihypertensive Effects
Research has indicated that compounds containing imidazole rings can exhibit antihypertensive properties. A study focused on derivatives of imidazoline showed that certain compounds had high affinities for imidazoline binding sites (IBS), leading to significant reductions in mean arterial blood pressure (MAP) in spontaneously hypertensive rats. The most active compounds were those with high affinity for IBS and alpha(2) adrenergic receptors .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of imidazole derivatives. Compounds similar to this compound have been evaluated for their ability to protect neuronal cells from oxidative stress. The mechanism often involves modulation of cellular signaling pathways that are critical in neurodegenerative diseases.
Anticancer Activity
Preliminary studies suggest that imidazole derivatives may possess anticancer properties due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. The interaction with hypoxia-inducible factor (HIF) pathways has been highlighted as a crucial mechanism through which these compounds exert their effects .
Study 1: Antihypertensive Activity
A study conducted on various imidazoline derivatives demonstrated that specific modifications to the structure could enhance antihypertensive effects. For instance, compound 4h displayed significant activity in reducing MAP in hypertensive models .
Study 2: Neuroprotection
In a neuroprotection study, derivatives similar to the target compound were tested against oxidative stress in neuronal cell cultures. Results indicated that these compounds could significantly reduce cell death and promote cell survival under stress conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
